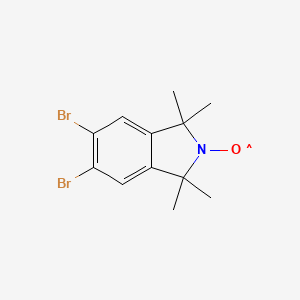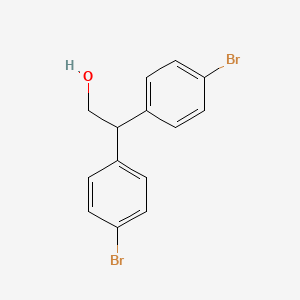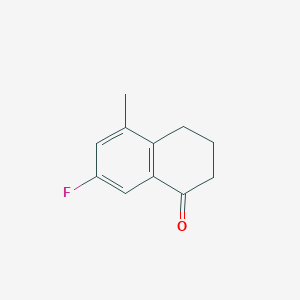
5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl: is a stable nitroxide radical compound. It is known for its unique structural properties and is widely used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its high stability and reactivity, making it a valuable tool in various experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4), followed by oxidative debenzylation to produce the desired brominated product . The reaction conditions are carefully controlled to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroxide radicals.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium tungstate and hydrogen peroxide in methanol are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindolines and nitroxide radicals, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Its stable radical nature makes it an excellent probe for studying molecular dynamics and interactions .
Biology: The compound is used in biological studies to investigate the behavior of free radicals in biological systems. It helps in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of antioxidant drugs .
Industry: The compound finds applications in the polymer industry as a stabilizer and in the development of advanced materials with specific magnetic properties .
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby influencing various chemical and biological processes. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it can neutralize or stabilize .
Comparison with Similar Compounds
- 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl
- 2,5-Dibromo-1,1,3,3-tetramethylisoindoline
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
Comparison: Compared to similar compounds, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl is unique due to its high stability and specific reactivity. Its dibromo substitution pattern enhances its ability to participate in various chemical reactions, making it more versatile in scientific research applications .
Properties
Molecular Formula |
C12H14Br2NO |
|---|---|
Molecular Weight |
348.05 g/mol |
InChI |
InChI=1S/C12H14Br2NO/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15(11)16/h5-6H,1-4H3 |
InChI Key |
XNJATFVOQYRTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(N1[O])(C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)








